REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:8]1[CH:12]=[CH:11]N=[CH:9]1)=[O:7].[CH2:13]1[O:22][C:16]2(CCNC[CH2:17]2)[O:15][CH2:14]1>C1COCC1>[CH2:13]1[O:22][C:16]2([CH2:17][CH2:9][N:8]([C:6]([C:2]3[NH:1][CH:5]=[CH:4][CH:3]=3)=[O:7])[CH2:12][CH2:11]2)[O:15][CH2:14]1
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C(=O)N1C=NC=C1
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
C1COC2(CCNCC2)O1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with dilute HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1COC2(CCN(CC2)C(=O)C=2NC=CC2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |